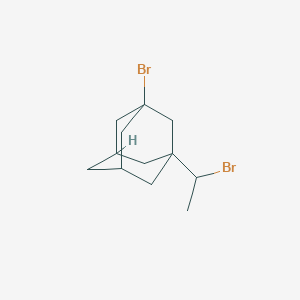

1-Bromo-3-(1-bromoethyl)adamantane

Beschreibung

Historical Context and Structural Significance of Adamantane (B196018) in Organic Chemistry

Adamantane (C₁₀H₁₆) is a tricyclic hydrocarbon whose carbon framework is a subunit of the diamond lattice, earning it the moniker "diamondoid." Its existence was first postulated in 1924, but it was not until 1933 that it was discovered and isolated from petroleum. google.comcymitquimica.com This discovery was a pivotal moment, launching a new field of chemistry focused on polyhedral organic compounds. google.com The structure of adamantane is exceptionally rigid and virtually free of angle and torsional strain, a unique feature for a saturated cyclic system. cymitquimica.comscispace.com This inherent stability, with a high melting point of 270 °C, makes it an attractive scaffold in various chemical applications. google.comcymitquimica.com The development of an efficient synthesis method involving a Lewis-acid catalyzed rearrangement of tetrahydrodicyclopentadiene (B3024363) made adamantane and its derivatives widely accessible for research, sparking what has been described as an "adamantane boom" in organic chemistry. scispace.comgoogle.comwikipedia.org

The significance of the adamantane cage lies in its lipophilicity and its ability to impart enhanced stability to molecules. google.com When incorporated into other organic structures, the adamantyl group can protect nearby functional groups from metabolic degradation, a property that has been extensively exploited in medicinal chemistry. google.com

Overview of Halogenated Adamantane Derivatives in Complex Molecule Synthesis

The functionalization of the adamantane core is key to its utility. The tertiary carbons (bridgehead positions) are particularly reactive sites. Halogenation, especially bromination, is a fundamental and widely used method to introduce functionality onto the adamantane skeleton. wikipedia.orgCurrent time information in Bangalore, IN. Adamantane can react readily with agents like molecular bromine. wikipedia.org Depending on the reaction conditions and the presence of catalysts, such as Lewis acids, mono-, di-, or polybrominated derivatives can be selectively synthesized. wikipedia.orgsrce.hr

These halogenated adamantanes are valuable chemical intermediates. Current time information in Bangalore, IN. The bromine atoms can be readily substituted by a variety of other functional groups, opening pathways to a vast number of derivatives. wikipedia.org For instance, 1-bromoadamantane (B121549) can be hydrolyzed to form 1-hydroxyadamantane or used in coupling reactions. Current time information in Bangalore, IN. The incorporation of the bulky, lipophilic adamantyl group via these halogenated intermediates has been a successful strategy in drug design to enhance the pharmacokinetic properties of therapeutic agents. google.comwikipedia.org

Specific Research Focus on 1-Bromo-3-(1-bromoethyl)adamantane within the Dibrominated Adamantane Class

Within the broad class of halogenated adamantanes, dibrominated derivatives represent a versatile platform for creating more complex structures. The compound This compound (CAS Number: 37845-01-5) is a specific example of such a molecule, featuring two bromine atoms at different positions on the adamantane scaffold and its substituent.

| Property | Value |

| Molecular Formula | C₁₂H₁₈Br₂ |

| CAS Number | 37845-01-5 |

Detailed research findings, including specific synthesis protocols and comprehensive spectroscopic characterization for this compound, are not widely available in publicly accessible scientific literature. However, its synthesis can be logically inferred from established adamantane chemistry. Plausible synthetic routes could involve the bromination of a suitable precursor like 1-ethyladamantane (B50638). The reaction of 1-ethyladamantane with bromine in the presence of a Lewis acid catalyst could potentially lead to the introduction of a bromine atom at a bridgehead position, followed by radical bromination of the ethyl side chain.

Alternatively, the synthesis could start from 1-acetyladamantane. This precursor could undergo reduction to form 1-(1-hydroxyethyl)adamantane, followed by a double bromination reaction to replace the hydroxyl group and functionalize a bridgehead position of the adamantane core. While these routes are chemically reasonable, specific reaction conditions and yields for the synthesis of this compound remain undocumented in the surveyed literature. The compound is listed by several chemical suppliers, indicating its use as a likely intermediate in more complex synthetic sequences.

To illustrate the characteristics of this class of compounds, spectral data for a related dibrominated adamantane, 1-bromo-4-(2-bromoethyl)adamantane , are presented below.

Spectroscopic Data for syn-1-bromo-4-(2-bromoethyl)adamantane

| Type | Data (CDCl₃) |

|---|---|

| ¹H NMR (δ/ppm) | 3.43 (t, J = 7.0 Hz, 2H), 2.32–2.48 (m, 4H), 2.08–2.24 (m, 3H), 1.72–2.06 (m, 9H) |

| ¹³C NMR (δ/ppm) | 65.65 (s), 49.63 (t), 43.44 (t), 40.77 (d), 36.61 (t), 35.61 (d), 35.10 (t), 32.17 (d), 31.78 (t) |

Data sourced from a study on 1,4-disubstituted adamantane stereoisomers. srce.hr

Spectroscopic Data for anti-1-bromo-4-(2-bromoethyl)adamantane

| Type | Data (CDCl₃) |

|---|---|

| ¹H NMR (δ/ppm) | 3.42 (t, J = 6.9 Hz, 2H), 2.32–2.46 (m, 6H), 1.91–2.10 (m, 6H), 1.84 (d, J = 13.0 Hz, 2H), 1.56 (d, J = 13.0 Hz, 2H) |

| ¹³C NMR (δ/ppm) | 65.28 (s), 50.07 (t), 49.61 (t), 41.08 (d), 35.18 (d), 34.72 (t), 31.95 (d), 31.83 (t), 29.68 (t) |

Data sourced from a study on 1,4-disubstituted adamantane stereoisomers. srce.hr

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-3-(1-bromoethyl)adamantane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Br2/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h8-10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOVSTJYLZJQNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)(C2)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms Governing the Formation and Transformation of 1 Bromo 3 1 Bromoethyl Adamantane

Carbocationic Intermediates and Wagner-Meerwein Rearrangements in Adamantane (B196018) Functionalization

The chemistry of adamantane is dominated by the exceptional stability of its bridgehead carbocation. The functionalization of adamantane and the synthesis of its derivatives are frequently accomplished through pathways involving carbocationic intermediates. rsc.orgresearchgate.netnih.gov

The 1-adamantyl cation, a tertiary carbocation, is significantly stabilized by hyperconjugation with the surrounding C-C and C-H bonds of the rigid cage structure. nih.gov This stability is a primary driving force in many reactions. For instance, the industrial synthesis of adamantane itself relies on a Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene (B3024363). This transformation proceeds through a complex series of carbocationic 1,2-bond migrations and hydride shifts, a process known as the Wagner-Meerwein rearrangement. nih.govnumberanalytics.com The reaction is thermodynamically controlled, culminating in the formation of the highly stable adamantane skeleton. nih.govcdnsciencepub.com

This principle of rearrangement towards the most stable adamantyl cation is a recurring theme. Other C₁₀H₁₆ hydrocarbon isomers can be converted to adamantane under acid catalysis, all proceeding through various carbocationic intermediates that ultimately funnel into the stable 1-adamantyl cation. cdnsciencepub.com The stability of this intermediate is so profound that even strained precursors like protoadamantane (B92536) readily rearrange to the adamantane framework to relieve strain and form the favorable carbocation. nih.gov These carbocationic pathways are not limited to hydrocarbon rearrangements; they are also central to functionalization reactions where an electrophile attacks the adamantane cage or a precursor, generating a cation that can then be trapped by a nucleophile. ucla.edu

Table 1: Key Aspects of Carbocationic Reactions in Adamantane Chemistry

| Feature | Description | Significance |

| Intermediate Stability | The 1-adamantyl (bridgehead) carbocation is unusually stable due to hyperconjugation within the rigid cage. nih.gov | Facilitates reactions at the bridgehead position and drives skeletal rearrangements. |

| Wagner-Meerwein Rearrangement | A series of 1,2-hydride and alkyl shifts that interconvert isomeric hydrocarbon skeletons. numberanalytics.com | This is the key mechanism for synthesizing the adamantane framework from precursors like tetrahydrodicyclopentadiene. nih.gov |

| Driving Force | Reactions are often thermodynamically controlled, proceeding towards the most stable isomer. nih.gov | The exceptional stability of the adamantane structure and its corresponding carbocation makes this the energetic minimum. |

| Precursors | Various C₁₀H₁₆ isomers and strained cage systems like protoadamantanes serve as starting materials. cdnsciencepub.comnih.gov | Demonstrates the generality of carbocation-mediated pathways to access the adamantane core. |

Radical Reaction Pathways for Carbon-Hydrogen Bond Functionalization

While carbocationic chemistry is prevalent, radical reactions offer a complementary and powerful strategy for the direct functionalization of adamantane's carbon-hydrogen (C-H) bonds. rsc.orgresearchgate.netnih.gov The C-H bonds in adamantane are particularly strong, necessitating the use of highly reactive radical species for their activation. rsc.org

The direct conversion of adamantane C-H bonds to C-C or C-heteroatom bonds is typically initiated by a hydrogen-atom transfer (HAT) step. nih.gov Potent H-atom abstractors, such as oxygen-centered radicals generated from peroxides or photoexcited ketones, are often required to break the strong C-H bonds. rsc.org This process can generate both tertiary (bridgehead) and secondary adamantyl radicals. rsc.org

Unlike the corresponding carbocation, the tertiary adamantyl radical is destabilized because its rigid structure prevents it from adopting the preferred planar or near-planar geometry of other tertiary radicals. nih.gov Despite this, radical pathways are synthetically useful. Once formed, the adamantyl radical can be trapped by various agents. A common method for alkylation is the Giese-type reaction, where the adamantyl radical adds to an electron-deficient alkene. nih.gov This process allows for the formation of a C-C bond and the introduction of diverse functional groups onto the adamantane scaffold. rsc.orgnih.gov

Table 2: Comparison of Adamantyl Intermediates

| Intermediate | Stability Factor | Geometry | Implication in Synthesis |

| 1-Adamantyl Cation | Highly stabilized by hyperconjugation. nih.gov | Trivalent, sp² hybridized (planar) | Favored in ionic reactions; drives rearrangements. nih.govmasterorganicchemistry.com |

| 1-Adamantyl Radical | Destabilized by geometric constraints. nih.gov | Pyramidal, cannot flatten easily. | Requires highly reactive abstractors; useful for direct C-H functionalization. rsc.org |

Electrophilic Bromination Mechanisms on the Adamantane Cage

The bromination of the adamantane cage is a key step in producing versatile intermediates for further synthesis. Adamantane reacts readily with electrophilic brominating agents, and the mechanism is typically ionic rather than radical, especially when catalyzed. wikipedia.org

When adamantane is treated with molecular bromine, often in the presence of a Lewis acid catalyst, electrophilic substitution occurs preferentially at the tertiary bridgehead positions. wikipedia.org The rate of bromination is significantly increased by Lewis acids, which polarize the Br-Br bond, enhancing its electrophilicity. The reaction is not affected by radical initiators or light, confirming the ionic pathway. wikipedia.org The mechanism involves the formation of the stable 1-adamantyl carbocation, which is then captured by a bromide ion to yield 1-bromoadamantane (B121549). wikipedia.org

In some cases, particularly in the formation of disubstituted adamantanes from diene precursors, the mechanism involves the formation of a charge-transfer complex between the electrophile (e.g., Br⁺) and a double bond. nih.govmdpi.com This is followed by a transannular cyclization, where the other double bond acts as an internal nucleophile, attacking the incipient carbocation to form the adamantane skeleton and generate the stable tertiary cation, which is then trapped by a halide. nih.govmdpi.com The selectivity of bromination, favoring the tertiary position, can be very high under specific conditions, such as using a phase-transfer catalyst system. nih.gov

Nucleophilic Substitution Reactions at Bridgehead and Side-Chain Positions of Brominated Adamantanes

Brominated adamantanes are crucial substrates for introducing a wide array of functional groups via nucleophilic substitution reactions. The reactivity of the C-Br bond is highly dependent on its location—either at a bridgehead position or on an alkyl side-chain.

Bridgehead Position: A halide at a bridgehead position, as in 1-bromoadamantane, is characteristically inert to SN2 reactions. quora.com The rigid cage structure makes backside attack by a nucleophile sterically impossible. However, these compounds can undergo SN1 reactions precisely because the departure of the bromide leaving group results in the formation of the highly stabilized 1-adamantyl carbocation. nih.govmasterorganicchemistry.com This unimolecular process involves the slow, rate-determining formation of the carbocation, which is then rapidly attacked by a nucleophile. masterorganicchemistry.com

Side-Chain Position: In a molecule like 1-Bromo-3-(1-bromoethyl)adamantane, the bromine on the ethyl side-chain exhibits more typical alkyl halide reactivity. This C-Br bond is susceptible to substitution by a variety of nucleophiles via both SN1 and SN2 mechanisms, depending on the reaction conditions and the nucleophile's strength. This allows for the selective functionalization of the side chain, enabling the synthesis of diverse derivatives. smolecule.com Additionally, radical-nucleophilic substitution (SRN1) mechanisms, involving radical and radical anion intermediates, can also be employed to form new C-C bonds at these positions. researchgate.net

Mechanism of Formation of the Bromoethyl Substituent on Adamantane

The formation of the this compound structure involves the introduction of both a bridgehead bromine and a bromoethyl group. The precise mechanism can vary depending on the starting materials and reagents.

One plausible pathway is the electrophilic addition to an ethyl-substituted adamantane precursor. For example, the bromination of 2-ethyladamantane (B85122) can proceed through either a radical or an ionic mechanism. smolecule.com

Radical Pathway: Using a reagent like N-bromosuccinimide (NBS) with light or a radical initiator, a hydrogen atom is abstracted from the secondary carbon of the ethyl chain. The resulting radical is then trapped by a bromine atom. smolecule.com

Ionic Pathway: In the presence of HBr and an oxidizing agent, the reaction can proceed via an acid-catalyzed mechanism. Protonation of the ethyl group can lead to a carbocation that is then attacked by a bromide ion. smolecule.com

Another potential mechanism involves the construction of the adamantane framework from a bicyclic precursor in the presence of a bromine source. For instance, the reaction of a suitable bicyclic diene with an electrophilic bromine source can trigger a transannular cyclization. If the precursor contains an appropriate ethyl group, the reaction cascade could result in the formation of the bromoethyl-substituted adamantane cage. ucla.edumdpi.com

Furthermore, acid-catalyzed alkylation reactions, such as a Friedel-Crafts-type process, can attach an ethyl group to the adamantane core. If the alkylating agent is a species like 1,2-dibromoethane, it could generate a bromoethyl carbocation that attacks the adamantane ring, followed by subsequent bromination of a bridgehead position. smolecule.com

Advanced Spectroscopic and Structural Elucidation of 1 Bromo 3 1 Bromoethyl Adamantane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary technique for elucidating the solution-state structure of 1-Bromo-3-(1-bromoethyl)adamantane. Both ¹H and ¹³C NMR spectra would provide crucial information regarding the chemical environment of each nucleus.

Due to the asymmetry introduced by the 1-bromoethyl substituent, the proton and carbon environments of the adamantane (B196018) cage would be distinct, leading to a complex series of signals. The ¹H NMR spectrum would be expected to show a characteristic downfield shift for the methine proton of the bromoethyl group due to the deshielding effect of the adjacent bromine atom. The protons on the adamantane core would exhibit a complex pattern of overlapping multiplets.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential for assigning the proton and carbon signals unambiguously. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide insights into the through-space proximity of protons, aiding in the determination of the preferred conformation of the bromoethyl side chain relative to the adamantane cage.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Adamantane CH | --- | --- | --- |

| Adamantane CH₂ | --- | --- | --- |

| -CH(Br)CH₃ | --- | Quartet | --- |

| -CH(Br)CH₃ | --- | Doublet | --- |

Note: Specific chemical shift values and coupling constants would require experimental data.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Adamantane C-Br | --- |

| Adamantane C | --- |

| Adamantane CH | --- |

| Adamantane CH₂ | --- |

| -CH(Br)CH₃ | --- |

| -CH(Br)CH₃ | --- |

Note: Specific chemical shift values would require experimental data.

X-ray Crystallography for Precise Solid-State Molecular Geometry and Conformation

Single-crystal X-ray crystallography would offer the most definitive structural information for this compound in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles, providing an exact three-dimensional model of the molecule.

The resulting crystal structure would reveal the specific conformation of the bromoethyl side chain and the packing of the molecules within the crystal lattice. This information is crucial for understanding intermolecular interactions that may influence the physical properties of the compound. For related adamantane derivatives, the rigid cage structure is often preserved, with variations arising from the orientation of substituents.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | --- |

| Space Group | --- |

| a (Å) | --- |

| b (Å) | --- |

| c (Å) | --- |

| α (°) | --- |

| β (°) | --- |

| γ (°) | --- |

| Volume (ų) | --- |

| Z | --- |

Note: This data is hypothetical and would need to be determined experimentally.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) would be employed to confirm the molecular weight of this compound and to study its fragmentation patterns. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) would appear as a triplet of peaks (M, M+2, M+4) with a distinctive intensity ratio, confirming the presence of two bromine atoms.

Electron ionization (EI) would likely induce fragmentation of the molecule. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for brominated adamantanes include the loss of a bromine atom or the bromoethyl side chain. The adamantyl cation is a relatively stable carbocation and would likely be a prominent peak in the spectrum.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion | Relative Intensity (%) |

|---|---|---|

| [M]⁺ | [C₁₂H₁₈⁷⁹Br₂]⁺ | --- |

| [M+2]⁺ | [C₁₂H₁₈⁷⁹Br⁸¹Br]⁺ | --- |

| [M+4]⁺ | [C₁₂H₁₈⁸¹Br₂]⁺ | --- |

| [M-Br]⁺ | [C₁₂H₁₈Br]⁺ | --- |

| [M-CH(Br)CH₃]⁺ | [C₁₀H₁₄Br]⁺ | --- |

| [C₁₀H₁₅]⁺ | Adamantyl cation | --- |

Note: The relative intensities are dependent on the ionization conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, would be used to identify the functional groups present in this compound. The adamantane cage itself has a series of characteristic C-H and C-C stretching and bending vibrations.

The C-Br stretching vibrations would be expected to appear in the lower frequency region of the spectra. The presence of both a tertiary C-Br bond at the bridgehead position and a secondary C-Br bond in the ethyl side chain would likely give rise to distinct vibrational bands. The aliphatic C-H stretching vibrations from the adamantane core and the ethyl group would be observed in the region of 2850-3000 cm⁻¹.

Table 5: Anticipated Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| C-H stretch (aliphatic) | 2850-3000 | IR, Raman |

| CH₂ bend | ~1450 | IR |

| CH₃ bend | ~1375 | IR |

| C-C stretch | 800-1200 | IR, Raman |

| C-Br stretch (tertiary) | 500-600 | IR, Raman |

| C-Br stretch (secondary) | 600-700 | IR, Raman |

Note: These are general ranges and specific peak positions would require experimental data.

Theoretical and Computational Chemistry Investigations of 1 Bromo 3 1 Bromoethyl Adamantane

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Stability

Detailed Research Findings: For 1-bromo-3-(1-bromoethyl)adamantane, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d) or larger, can be used to optimize the molecular geometry and determine its ground-state electronic energy. mdpi.com Such calculations for related adamantane (B196018) derivatives have shown that substitutions significantly influence the electronic properties. mdpi.com For instance, halogen substitutions are known to induce slight red shifts in the optical absorption spectra of adamantane. mdpi.com

The stability of the molecule can be assessed by calculating its total electronic energy. Comparisons between different isomers or with related compounds provide a quantitative measure of relative stability. The electrostatic potential (ESP) surface is another critical output. While pristine adamantane has a uniform ESP, substitutions create a heterogeneous distribution of charge. mdpi.com In this compound, the electronegative bromine atoms would create regions of negative potential, while the adamantane cage would remain largely non-polar. These sites are predictive of reactivity, indicating where the molecule might interact with electrophiles or nucleophiles.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy than standard DFT for certain properties, albeit at a greater computational cost. These methods are particularly useful for benchmarking DFT results and for systems where electron correlation effects are critical.

Table 1: Illustrative DFT-Calculated Electronic Properties for Adamantane Derivatives Note: This table presents typical data based on computational studies of substituted adamantanes. Values for this compound are hypothetical.

| Compound | Method/Basis Set | Total Energy (Hartree) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| Adamantane | B3LYP/6-31G(d) | -391.8 | -9.33 | -0.01 | 0.00 |

| 1-Bromoadamantane (B121549) | B3LYP/6-31G(d) | -2965.5 | -9.15 | -0.25 | 2.21 |

| 1,3-Dibromoadamantane (B19736) | B3LYP/6-31G(d) | -5539.2 | -9.08 | -0.45 | 0.00 |

| This compound | B3LYP/6-31G(d) | -5616.7 (Est.) | -9.05 (Est.) | -0.50 (Est.) | 2.50 (Est.) |

Conformational Landscape Analysis and Potential Energy Surfaces of Substituted Adamantanes

The rigid adamantane cage limits the number of possible conformations, but the presence of flexible substituents like the bromoethyl group introduces conformational complexity. Conformational analysis aims to identify all stable low-energy structures (conformers) and the energy barriers between them.

Detailed Research Findings: The potential energy surface (PES) of this compound is primarily defined by the rotation around the C-C single bond of the ethyl group. A relaxed PES scan, performed using computational methods, can map the energy of the molecule as a function of the dihedral angle of this bond. This reveals the most stable rotational isomers (rotamers) and the transition states connecting them. For substituted adamantanes, even those with seemingly rigid structures, exploring the conformational space is crucial. nih.gov The results of such an analysis would likely show distinct energy minima corresponding to staggered conformations of the bromoethyl group relative to the adamantane cage, with higher energy barriers for eclipsed conformations due to steric hindrance. The global minimum on the PES represents the most populated conformation at equilibrium. Studies on other functionalized adamantanes have shown that cage-opening reactions can occur upon ionization, and the PES for such processes reveals significant energy barriers that are lowered by certain substituents. researchgate.netresearchgate.net

Analysis of Intramolecular Steric and Electronic Effects of Bromine Substituents and the Ethyl Chain

The substituents on the adamantane core—a bromine atom at a tertiary carbon, and a 1-bromoethyl group at another—exert significant intramolecular effects.

Detailed Research Findings: Steric Effects: The bulky adamantane cage itself imposes considerable steric hindrance. The bromine atom at the C1 position and the bromoethyl group at the C3 position are on opposite sides of the cage, minimizing direct steric clash between them. However, the bromoethyl group's conformation is heavily influenced by steric interactions with the adjacent hydrogen atoms on the adamantane cage. This steric pressure dictates the preferred rotational state of the ethyl chain, as identified in the conformational analysis.

Electronic Effects: Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-Br bonds, creating partial positive charges on the attached carbon atoms (the tertiary bridgehead carbon and the secondary carbon of the ethyl chain) and partial negative charges on the bromine atoms. The adamantane cage itself is known to have an electron-donating effect. These competing electronic influences modulate the reactivity of different sites within the molecule. For example, the inductive withdrawal by the bridgehead bromine would slightly destabilize a carbocation at that position, a key consideration in potential Sɴ1-type reactions.

Molecular Dynamics Simulations for Dynamic Behavior in Various Environments

While quantum chemical calculations describe static molecular properties, molecular dynamics (MD) simulations provide a picture of how the molecule behaves over time in a realistic environment, such as in a solvent or a lipid bilayer.

Detailed Research Findings: MD simulations model the atomic motions of a system by numerically solving Newton's equations of motion. For this compound, MD simulations can be performed in various solvents (e.g., water, ethanol, chloroform) to study its solvation and dynamic behavior. semanticscholar.org These simulations reveal how the molecule tumbles and rotates in solution and how the bromoethyl side chain explores its conformational space over time.

Of particular interest is the interaction of adamantane derivatives with biological membranes. MD simulations have been used to calculate the potential of mean force for adamantanes crossing a lipid bilayer, showing a preference for the interfacial region. nih.gov For this compound, simulations would likely show the lipophilic adamantane core partitioning into the hydrophobic core of the membrane, while the more polar C-Br bonds might prefer the interface. Such simulations are crucial for understanding the membrane permeability and potential biological interactions of the compound. nih.gov

Table 2: Illustrative Parameters from a Hypothetical Molecular Dynamics Simulation Note: This table shows typical outputs from an MD simulation of a small molecule in a solvent box.

| Parameter | Simulated Environment | Value/Observation | Significance |

| Root Mean Square Deviation (RMSD) | Water (SPC Model) | Low for cage, higher for side chain | Confirms cage rigidity and side chain flexibility. |

| Radius of Gyration (Rg) | Water (SPC Model) | Stable over simulation time | Indicates no major unfolding or aggregation. |

| Solvent Accessible Surface Area (SASA) | Water (SPC Model) | Fluctuates with side chain rotation | Shows how solvent exposure changes with conformation. |

| Radial Distribution Function (g(r)) | Water (SPC Model) | Peaks around bromine atoms | Characterizes the solvation shell structure. |

Reaction Mechanism Modeling and Transition State Analysis using Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and calculating activation energies. mdpi.com For brominated adamantanes, reactions often proceed via carbocationic intermediates due to the stability of the tertiary adamantyl cation.

Detailed Research Findings: A key reaction for this molecule would be nucleophilic substitution at either of the bromine-bearing carbons. Computational methods can be used to model the reaction pathway, for example, for an Sɴ1 reaction. This involves locating the transition state for the dissociation of the C-Br bond to form a carbocation intermediate and the subsequent attack by a nucleophile. The calculated energy of the transition state provides the activation energy barrier for the reaction.

Studies on the bromination of adamantane and the subsequent reactions of the products show that these transformations often proceed through ionic mechanisms. wikipedia.orgrsc.org Computational modeling of the Ritter reaction for related adamantane derivatives has demonstrated how different alkene structures and acid catalysts influence the products formed. researchgate.net For this compound, one could model potential rearrangement or cyclization reactions. For instance, the bromoethyl side chain could potentially participate in intramolecular reactions, and transition state analysis would reveal the energetic feasibility of such pathways compared to intermolecular reactions.

Intermolecular Interactions and Crystal Packing Simulations for Brominated Adamantane Derivatives

In the solid state, molecules arrange themselves into a crystal lattice, a process governed by intermolecular interactions. Understanding these interactions is key to predicting crystal structure and properties.

Detailed Research Findings: For this compound, the crystal packing would be dominated by van der Waals forces and, crucially, halogen bonding. Hirshfeld surface analysis is a common computational tool used to visualize and quantify intermolecular contacts. nih.govmdpi.com This analysis would likely reveal a high percentage of H···H and H···Br contacts.

A significant interaction in the crystal packing of brominated compounds is the Br···Br contact, a type of halogen bond. researchgate.net Computational studies on other brominated adamantanes have identified and quantified these interactions, showing they can be a determining factor in the resulting crystal polymorph. researchgate.net Lattice energy calculations and crystal structure prediction (CSP) methods can be employed to find the most stable theoretical crystal packing arrangements. researchgate.net These simulations build a crystal energy landscape, plotting the relative lattice energies of thousands of hypothetical crystal structures. The global minimum on this landscape corresponds to the most likely experimentally observable crystal structure. These studies on related systems show that dispersion forces are often the most significant contributor to the total lattice energy. nih.gov

Chemical Transformations and Synthetic Utility of 1 Bromo 3 1 Bromoethyl Adamantane

Selective Derivatization of the Bromine Atoms for Further Functionalization

The key to the synthetic utility of 1-bromo-3-(1-bromoethyl)adamantane lies in the ability to selectively target one bromine atom over the other. The tertiary bridgehead bromide at the C1 position is sterically hindered and resistant to classical S(_N)2 reactions. caltech.edu Its substitution typically proceeds through an S(_N)1 mechanism involving a relatively stable bridgehead carbocation intermediate. masterorganicchemistry.com In contrast, the secondary bromide on the 1-bromoethyl side chain is more susceptible to standard nucleophilic substitution and elimination reactions. msu.edu This inherent difference in reactivity provides a strategic handle for selective functionalization.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck) for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. uwindsor.ca While these reactions are well-established for aryl and vinyl halides, their application to alkyl halides, particularly tertiary ones, has been more challenging due to issues like slow oxidative addition and competing β-hydride elimination. thieme-connect.comacs.org However, the adamantane (B196018) cage structure, being devoid of β-hydrogens relative to the bridgehead position, makes 1-bromoadamantane (B121549) derivatives viable substrates for certain coupling reactions. thieme-connect.comnih.gov

Heck Reaction: The Heck reaction between 1-bromoadamantane and various styrenes has been shown to proceed, albeit in moderate yields, using a palladium on charcoal (Pd/C) catalyst. thieme-connect.comthieme-connect.com This suggests that the bridgehead bromine of this compound could selectively undergo Heck-type couplings, leaving the secondary bromide on the side chain intact under appropriate conditions. The reaction would likely form a new C-C bond at the C1 position of the adamantane core.

Suzuki Coupling: The Suzuki-Miyaura coupling of unactivated tertiary alkyl halides has been a significant challenge. However, recent advances using specialized nickel-based catalyst systems have enabled the coupling of tertiary alkyl bromides, including 1-bromoadamantane, with arylboronic esters. nih.gov These methods could potentially be applied to selectively functionalize the C1 position of this compound. The choice of catalyst and ligand, such as phospha-adamantane based ligands, is crucial for achieving high yields and preventing side reactions. organic-chemistry.orgresearchgate.net

Stille Coupling: The Stille reaction, which couples organohalides with organostannanes, is known for its tolerance of a wide range of functional groups. wikipedia.orglibretexts.orgorganic-chemistry.org While less common for tertiary alkyl halides, conditions can be optimized to favor the coupling at the more sterically accessible and electronically distinct bridgehead position.

The following table outlines potential cross-coupling reactions targeting the C1-Br bond:

| Coupling Reaction | Reagent Example | Catalyst System (Hypothetical) | Expected Product |

| Heck | Styrene | Pd/C, base | 1-(1-Bromoethyl)-3-styryladamantane |

| Suzuki | Phenylboronic acid | NiBr₂·diglyme / dtbbpy | 1-(1-Bromoethyl)-3-phenyladamantane |

| Stille | Vinyltributyltin | Pd(PPh₃)₄, LiCl | 1-(1-Bromoethyl)-3-vinyladamantane |

Nucleophilic Displacement Reactions for Carbon-Heteroatom Bond Formation

The bridgehead C1-Br bond can undergo nucleophilic substitution, primarily through an S(_N)1 pathway. masterorganicchemistry.com This reaction involves the formation of a tertiary adamantyl carbocation, which is then trapped by a nucleophile. This pathway is favored by polar, protic solvents and is generally slower than reactions at typical tertiary centers but is well-documented for 1-bromoadamantane. acs.orgcymitquimica.com The secondary bromide on the ethyl chain is significantly more reactive towards S(_N)2 displacement. Therefore, by using mild conditions and sterically hindered nucleophiles, or by employing reaction conditions that favor S(_N)1 mechanisms (e.g., solvolysis), selective substitution at the C1 position can be achieved.

Common nucleophiles for forming carbon-heteroatom bonds at the bridgehead position include water (to form alcohols), alcohols (to form ethers), and amines.

Reactivity and Transformations of the 1-Bromoethyl Side Chain

The 1-bromoethyl group offers a second, more traditionally reactive site for functionalization. The secondary bromine atom is amenable to a wider range of transformations compared to the bridgehead position.

Modification of the Bromine Atom on the Ethyl Group

The secondary bromide is highly susceptible to nucleophilic substitution via an S(_N)2 mechanism, especially with less sterically demanding nucleophiles. This allows for the introduction of a wide array of functional groups. For instance, reaction with sodium azide (B81097) would yield an azidoethyl derivative, which can be further reduced to an aminoethyl group. Similarly, reaction with cyanide would introduce a nitrile, a versatile precursor for carboxylic acids, amines, and ketones.

The following table summarizes potential nucleophilic substitutions at the side-chain bromine:

| Nucleophile | Reagent | Product Type |

| Azide | Sodium Azide (NaN₃) | Azide |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile |

| Hydroxide | Sodium Hydroxide (NaOH) | Secondary Alcohol |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether |

| Acetate | Sodium Acetate (NaOAc) | Ester |

Conversion and Elaboration of the Ethyl Chain (e.g., unsaturation, chain extension)

Beyond simple substitution, the 1-bromoethyl side chain can be transformed to introduce structural diversity.

Elimination Reactions: Treatment with a strong, non-nucleophilic base (e.g., potassium tert-butoxide) would favor an E2 elimination reaction, converting the 1-bromoethyl group into a vinyl group. This creates 1-bromo-3-vinyladamantane, a valuable monomer for polymerization or a substrate for further addition reactions. researchgate.net

Chain Extension: The bromine atom can be used as a handle for chain extension. For example, conversion to an organometallic reagent (e.g., a Grignard or zinc reagent), followed by reaction with an electrophile, can extend the carbon chain. Alternatively, the bromide can be displaced by a nucleophile that can then participate in a subsequent coupling reaction. For example, copper-catalyzed cross-coupling of related bromoethyl adamantanes with Grignard reagents has been used to synthesize monomers with longer alkyl chains for polymerization. chinesechemsoc.org

Strategies for Constructing Polyfunctionalized Adamantane Scaffolds from this compound

The differential reactivity of the two bromine atoms in this compound is the cornerstone for the rational design of polyfunctionalized adamantane derivatives. nih.govcuni.cz A sequential approach, where one site is reacted selectively while the other remains unchanged for a subsequent transformation, is the most logical strategy.

A typical synthetic strategy might involve:

Reaction at the Side Chain: First, exploit the higher reactivity of the secondary bromide. A mild S(_N)2 reaction with a chosen nucleophile (e.g., NaN₃) would functionalize the ethyl side chain, leaving the bridgehead bromide untouched.

Reaction at the Bridgehead: The resulting 1-bromo-3-(1-azidoethyl)adamantane could then be subjected to a cross-coupling reaction (e.g., a nickel-catalyzed Suzuki coupling) to install a carbon-based substituent at the C1 position. nih.gov

Further Transformation: The azide group on the side chain could then be reduced to an amine, yielding a 1-aryl-3-(1-aminoethyl)adamantane derivative.

This stepwise approach allows for the controlled and predictable construction of adamantane structures with three distinct points of functionality: the C1 position, the C3 position, and the functional group on the ethyl side chain. Such scaffolds are of significant interest in medicinal chemistry and materials science, where the rigid adamantane core is used as a lipophilic scaffold to orient functional groups in three-dimensional space. nih.govnih.gov

Future Directions and Emerging Research Avenues for Halogenated Adamantanes

Development of More Sustainable and Efficient Synthetic Routes to Complex Brominated Adamantanes

The synthesis of polybrominated adamantanes has traditionally relied on harsh reaction conditions, often involving elemental bromine and strong Lewis or proton acids, which can lead to complex product mixtures and significant environmental concerns. nih.govtandfonline.com The future of adamantane (B196018) chemistry is geared towards developing greener, more efficient, and selective synthetic protocols.

A significant advancement lies in the use of catalytic systems. Iron-catalyzed bromination using tetrabromomethane as the bromine source is one such promising route, allowing for more controlled and selective synthesis of bromine-substituted adamantanes. researchgate.net Another key area of development is phase-transfer catalysis, which has been shown to provide nearly complete selectivity for the more substituted bridgehead positions during bromination, avoiding many of the byproducts seen in traditional methods. nih.gov Researchers are also exploring solvent-free reaction conditions, such as the multi-component Biginelli reaction for synthesizing adamantane-containing derivatives, which offers high yields and shorter reaction times, representing a significant step towards sustainable chemistry. nih.gov These catalytic and green approaches are crucial for streamlining the synthesis of orthogonally disubstituted adamantanes, which are otherwise challenging to prepare. d-nb.info The overarching goal is to move away from multi-step sequences that require purification of byproducts at each stage and toward more direct and atom-economical transformations. nih.gov

Exploration of Novel Reaction Pathways for Selective Functionalization of Adamantane Skeletons

A central challenge in adamantane chemistry is the selective functionalization of its C–H bonds. The adamantane cage possesses unusually strong tertiary (bridgehead) and secondary C–H bonds, with bond dissociation energies of approximately 99 kcal/mol and 96 kcal/mol, respectively, necessitating highly reactive species for activation. nih.govresearchgate.net Overcoming this hurdle to achieve precise control over substitution patterns is a major focus of current research.

Recent breakthroughs have centered on direct C–H functionalization methodologies that bypass the need for pre-functionalized substrates. Radical-based reactions have proven particularly effective for directly converting C–H bonds to C–C bonds, introducing a wide array of functional groups. nih.govresearchgate.net Advanced strategies include:

Photoredox Catalysis : This method allows for the direct C–H alkylation of adamantanes with excellent chemoselectivity for the strong tertiary C–H bonds, even in the presence of other functional groups. researchgate.netacs.org

Selective Hydrogen Atom Transfer (HAT) : The use of specific catalysts, such as the phthalimido-N-oxyl (PINO) radical, enables highly selective functionalization. For instance, PINO can abstract a hydrogen atom from adamantane, which is then intercepted by a cyano radical source, allowing for direct C(sp³)–H cyanation in high yields. d-nb.info

Palladium-Catalyzed Carbonylation : This technique facilitates the introduction of carbonyl groups at the bridgehead position of adamantane using carbon monoxide, creating valuable ester products. nih.gov

These novel pathways are essential for creating complex, polyfunctional adamantanes like 1-Bromo-3-(1-bromoethyl)adamantane, providing access to derivatives that were previously difficult to synthesize. d-nb.info The ability to selectively functionalize different positions on the adamantane scaffold opens the door to a vast array of new molecules for diverse applications. nih.gov

Advanced Computational Tools for Predictive Synthesis and Reactivity of Polyhalogenated Adamantanes

The empirical, trial-and-error approach to synthesizing complex molecules is gradually being supplemented and guided by advanced computational chemistry. For polyhalogenated adamantanes, computational tools are becoming indispensable for predicting reactivity, understanding reaction mechanisms, and designing new materials.

Density Functional Theory (DFT) and other methods like MP2 are used to study the intricate mechanisms of adamantane reactions. nih.govacs.org For example, computational analysis revealed that the polar halogenation of adamantane's tertiary C-H bonds proceeds through an "H-coupled electron-transfer" mechanism, where the transition state involves a near-linear C···H···Hal interaction and significant charge transfer to the electrophile. nih.govacs.org This insight helps explain the high kinetic isotope effects and the influence of acid catalysts observed experimentally. nih.govacs.org

Computational tools are also crucial for predicting the electronic and structural properties of new adamantane derivatives. mdpi.com

Reactivity Descriptors : Calculations of Frontier Molecular Orbitals (HOMO and LUMO), electrostatic potential, and other descriptors provide insights into the reactivity of specific regions of a molecule. mdpi.commdpi.com For instance, studies show that in certain adamantylated benzimidazoles, the HOMO and LUMO are localized on the benzimidazole (B57391) ring, indicating this part of the molecule is key to its biological activity. mdpi.com

Predictive Synthesis : By modeling reaction pathways and transition states, chemists can predict the feasibility and potential outcomes of a synthetic route before attempting it in the lab. This is particularly valuable for complex, multi-step syntheses of polyhalogenated adamantanes.

Molecular Docking : In drug discovery, computational docking studies predict how adamantane derivatives will bind to biological targets like proteins, guiding the design of new therapeutic agents. mdpi.comsemanticscholar.org

These predictive capabilities accelerate the discovery process, reduce waste, and allow for the rational design of polyhalogenated adamantanes with tailored properties.

Integration of this compound into Supramolecular Assemblies and Precursors for Advanced Materials

The unique, rigid structure of the adamantane cage, combined with the reactive handles provided by halogenation, makes derivatives like this compound ideal building blocks (tectons) for constructing larger, functional architectures. researchgate.net Emerging research is focused on integrating these molecules into supramolecular assemblies and advanced materials with novel properties.

A particularly exciting application is in the field of nonlinear optics (NLO) . Adamantane-based clusters with organic substituents have been shown to exhibit strong NLO responses, such as second-harmonic generation (SHG), where they can convert infrared radiation into visible light. rsc.orgnih.govacs.org The intensity of the SHG signal can be tuned by modifying the adamantane core, for example, by substituting core carbon atoms with other tetrel elements like Si, Ge, or Sn. nih.govresearchgate.net The reactive bromine atoms in this compound serve as ideal attachment points for the chromophoric substituents required for these NLO effects.

Furthermore, halogenated adamantanes are being explored as precursors for:

Supramolecular Assemblies : The directional nature of halogen bonds allows tetra-iodinated adamantane tectons to self-assemble into porous, crystalline solids. researchgate.net The bromo-functional groups on this compound could be similarly employed or converted to other functionalities to direct the formation of complex, host-guest systems or stimuli-responsive materials. smolecule.com

Advanced Polymers and Nanomaterials : The adamantane moiety imparts exceptional thermal stability, rigidity, and lipophilicity to polymers. nbinno.com Halogenated adamantanes also serve as precursors for producing nanodiamonds through high-pressure, high-temperature (HPHT) synthesis. researchgate.netresearchgate.net

The dual reactivity of the bromo- and bromoethyl- groups on this compound makes it a versatile precursor, enabling its integration into a wide range of advanced materials with tailored electronic, optical, and structural properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 1-bromo-3-(1-bromoethyl)adamantane?

- Methodological Answer : The compound can be synthesized via deaminative bromination of primary amines. A general procedure involves reacting adamantane derivatives with brominating agents under controlled conditions. For instance, a 92% yield was achieved using chromatography for purification, as reported in a 2023 study . Key factors include reaction time, temperature, and the choice of catalysts (e.g., AlCl₃ or HF-BF₃ for adamantane isomerization ).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and bromine integration .

- Chromatography : VPC (vapor-phase chromatography) or HPLC to separate and quantify byproducts (e.g., adamantane reduction products) .

- Mass spectrometry : High-resolution MS to verify molecular weight (C₁₂H₁₉Br₂, ~322.08 g/mol) .

Q. What are the stability considerations for this compound under varying storage or reaction conditions?

- Methodological Answer : Adamantane derivatives are generally stable due to their rigid cage structure. However, brominated analogs may degrade under prolonged exposure to light or moisture. Store at 0–6°C in amber glass vials . Stability in solvents like cyclohexane or ether has been documented for related bromoadamantanes during Grignard reactions .

Advanced Research Questions

Q. How can contradictory data in reduction or substitution reactions involving brominated adamantanes be resolved?

- Methodological Answer : Discrepancies in product yields (e.g., adamantane vs. methylated derivatives in Grignard reactions) may arise from trace metal impurities in magnesium or solvent choice. Replicate experiments with ultra-pure reagents and monitor reaction progress via in-situ techniques like FTIR . For example, von Schleyer’s unreported adamantane formation in CH₃MgI reactions was attributed to trace transition metals .

Q. What mechanistic insights explain the regioselectivity of bromination in adamantane derivatives?

- Methodological Answer : Tertiary C-H bonds in adamantane are more reactive due to lower bond energy (≈94 kcal/mol vs. ≈97 kcal/mol for secondary bonds). Bromination at bridgehead positions (e.g., 1-bromoadamantane) dominates, but steric effects from substituents (e.g., ethyl groups) can shift selectivity. Computational studies (DFT) are recommended to model transition states .

Q. How can this compound be utilized in designing stable organic frameworks or drug-delivery systems?

- Methodological Answer : Its rigid adamantane core enhances thermal/chemical stability in polymers. For example, adamantane-based microporous frameworks exhibit high surface areas (>500 m²/g) and hydrothermal resistance . In drug design, the bromoethyl group facilitates covalent binding to biomolecules (e.g., antiviral agents targeting viral capsids) .

Q. What analytical strategies differentiate isomeric byproducts in adamantane bromination reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.